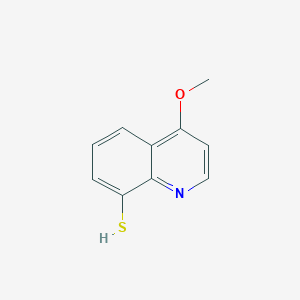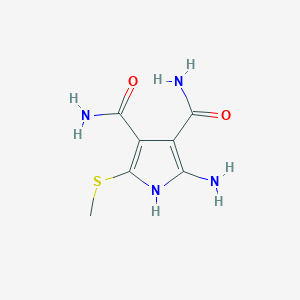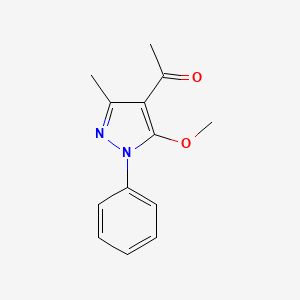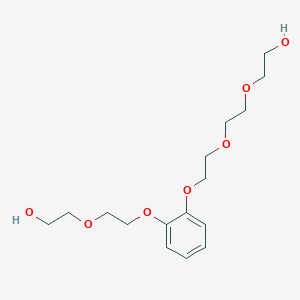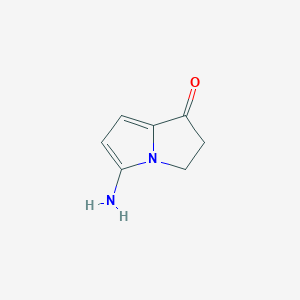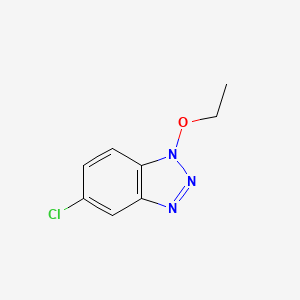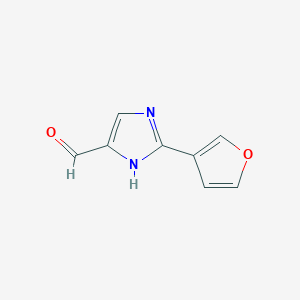![molecular formula C11H6ClIN2O B12893748 [(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-19-1](/img/structure/B12893748.png)
[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of chlorine and iodine atoms on the quinoline ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile typically involves the reaction of 5-chloro-7-iodoquinolin-8-ol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. The compound is then purified using techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the quinoline ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states of the compound.
Aplicaciones Científicas De Investigación
[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: A closely related compound with similar chemical properties.
2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride: Another derivative with different functional groups.
Uniqueness
[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile is unique due to its specific combination of chlorine and iodine atoms on the quinoline ring, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for various research applications.
Propiedades
| 88757-19-1 | |
Fórmula molecular |
C11H6ClIN2O |
Peso molecular |
344.53 g/mol |
Nombre IUPAC |
2-(5-chloro-7-iodoquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6ClIN2O/c12-8-6-9(13)11(16-5-3-14)10-7(8)2-1-4-15-10/h1-2,4,6H,5H2 |
Clave InChI |
RWRVMJNSJBXFHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2Cl)I)OCC#N)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



